molecular formula C7H9NO2S B182297 2-Mesyl-4-picoline CAS No. 182233-57-4

2-Mesyl-4-picoline

Cat. No.: B182297
CAS No.: 182233-57-4
M. Wt: 171.22 g/mol
InChI Key: SUWLYJOIXOWQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mesyl-4-picoline, also known as 4-methyl-2-methylsulfonylpyridine, is an organosulfur compound with the molecular formula C7H9NO2S. This compound is a derivative of picoline, a methylated pyridine, and is characterized by the presence of a methylsulfonyl group at the second position and a methyl group at the fourth position on the pyridine ring. It is a colorless liquid with a characteristic odor and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-4-picoline typically involves the methylation of 4-picoline (4-methylpyridine) followed by sulfonation. One common method is the reaction of 4-picoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves passing 4-picoline and methanesulfonyl chloride through a packed column reactor under controlled temperature and pressure conditions. The continuous flow process offers advantages such as increased safety, reduced reaction times, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Mesyl-4-picoline undergoes various chemical reactions, including:

    Oxidation: The methyl group at the fourth position can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 4-carboxy-2-methylpyridine.

    Reduction: 2-methylthio-4-picoline.

    Substitution: 2-alkylsulfonyl-4-picoline derivatives.

Scientific Research Applications

2-Mesyl-4-picoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mesyl-4-picoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

    2-Methylpyridine (α-picoline): A methylated pyridine with a methyl group at the second position.

    3-Methylpyridine (β-picoline): A methylated pyridine with a methyl group at the third position.

    4-Methylpyridine (γ-picoline): A methylated pyridine with a methyl group at the fourth position.

Uniqueness: 2-Mesyl-4-picoline is unique due to the presence of both a methyl group and a methylsulfonyl group on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other picoline derivatives. The methylsulfonyl group enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-methyl-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-4-8-7(5-6)11(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWLYJOIXOWQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634074
Record name 2-(Methanesulfonyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182233-57-4
Record name 2-(Methanesulfonyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.